molecular formula C10H20N2O B8563048 Ethyl tetrahydrofurfurylacetate CAS No. 4525-36-4

Ethyl tetrahydrofurfurylacetate

Cat. No.: B8563048
CAS No.: 4525-36-4
M. Wt: 184.28 g/mol
InChI Key: JHFYKGNJFTVPPY-UHFFFAOYSA-N
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Description

Ethyl tetrahydrofurfurylacetate (CAS No. 637-64-9), also known as (Tetrahydrofuran-2-yl)methyl acetate, is an ester derivative of tetrahydrofurfuryl alcohol. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . This compound is structurally characterized by a tetrahydrofuran (THF) ring linked to an acetate group via a methylene bridge. It is commonly used as a pharmaceutical intermediate and solvent due to its stability and moderate polarity .

Key synonyms include:

  • Tetrahydrofurfuryl Acetate
  • Acetic acid tetrahydrofurfuryl ester
  • (Tetrahydrofuran-2-yl)methyl acetate

Properties

CAS No.

4525-36-4

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(2,4,6-trimethylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C10H20N2O/c1-5-10(13)12-8(2)6-11(4)7-9(12)3/h8-9H,5-7H2,1-4H3

InChI Key

JHFYKGNJFTVPPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CN(CC1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tetrahydrofurfurylacetate can be synthesized through the reductive etherification of furfural with ethanol in the presence of a catalyst. This process involves the hydrogenation of furfural followed by etherification . The reaction typically employs commercial palladium catalysts supported on activated carbon and is conducted under continuous flow conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process combining hydrogenation and reaction with a strong Bronsted acid catalyst in batch conditions . This method ensures high selectivity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl tetrahydrofurfurylacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl tetrahydrofurfurylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl tetrahydrofurfurylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with ethyl tetrahydrofurfurylacetate, differing primarily in their ester groups or substituents:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 637-64-9 C₇H₁₂O₃ 144.17 Tetrahydrofuran, acetate ester
Tetrahydrofurfuryl acrylate 2399-48-6 C₈H₁₂O₃ 156.18 Tetrahydrofuran, acrylate ester
Tetrahydrofurfuryl methacrylate 2455-24-5 C₉H₁₄O₃ 170.21 Tetrahydrofuran, methacrylate ester
Ethyl 2-(tetrahydrofuran-2-yl)acetate 713-95-1 C₈H₁₄O₃ 158.20 Tetrahydrofuran, ethyl acetate

Key Observations :

  • This compound and ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS 713-95-1) differ in the position of the ester group relative to the THF ring, affecting their reactivity and applications .
  • Tetrahydrofurfuryl acrylate and methacrylate contain unsaturated acrylate/methacrylate groups, making them reactive monomers for polymerization, unlike the saturated acetate group in this compound .

Physicochemical Properties

  • This compound: Limited data on boiling/melting points, but its moderate polarity suggests solubility in organic solvents like ethyl acetate and tetrahydrofuran .
  • Tetrahydrofurfuryl acrylate : Higher molecular weight (156.18 g/mol) and lower volatility compared to this compound. It is liquid at room temperature and polymerizes readily under UV light or with initiators .
  • Ethyl 2-(tetrahydrofuran-2-yl)acetate : Structural isomerism may lead to differences in boiling points and solubility compared to this compound .

Key Findings :

  • This compound exhibits lower toxicity compared to its acrylate/methacrylate counterparts, which require stringent workplace controls (e.g., closed systems, PPE) due to sensitization risks .
  • All tetrahydrofurfuryl derivatives share tetrahydrofurfuryl alcohol (CAS 97-99-4) as a common metabolite, but critical health effects vary based on ester group reactivity .

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